molecular formula C15H21NO6 B2548165 Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate CAS No. 932740-71-1

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate

Cat. No.: B2548165
CAS No.: 932740-71-1
M. Wt: 311.334
InChI Key: JBLRVYSXYBEIIH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate is a chemical compound of interest in synthetic organic and medicinal chemistry research. The structure features a tert-butyl ester group, which is widely utilized in chemical synthesis as a protecting group for carboxylic acids, allowing for controlled deprotection under mild acidic conditions . The molecule also contains a phenylacetate core linked to an aminomethyl group, which can be salted as an oxalate to improve stability and handling. While specific biological or mechanistic studies on this exact molecule are not detailed in the available literature, compounds with tert-butyl phenol units and aminomethyl functionalities are frequently explored as potential intermediates for the development of pharmaceuticals, agrochemicals, and materials science . The tert-butyl group is known to impart steric hindrance and influence the solubility and metabolic stability of molecules . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2-[3-(aminomethyl)phenyl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;3-1(4)2(5)6/h4-7H,8-9,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLRVYSXYBEIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into three modular components:

  • Phenylacetic acid backbone : Provides the core structure for esterification.
  • Aminomethyl substituent : Introduced at the phenyl ring’s 3-position via nucleophilic substitution or reduction.
  • Oxalate counterion : Enhances crystallinity and purity via acid-base reaction.

Patented analogs, such as tert-butyl 2-[(9R)-7-(4-(3-aminoprop-1-enyl)phenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate, demonstrate the feasibility of tert-butyl ester stability under acidic conditions, informing protection-deprotection strategies.

Detailed Synthetic Methodologies

Gabriel Synthesis Route

This five-step sequence prioritizes regioselective amination and Boc protection:

Step 1: Synthesis of 3-(Bromomethyl)phenylacetic Acid
3-Methylphenylacetic acid undergoes radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) in carbon tetrachloride at 80°C. The brominated product is isolated via aqueous workup (yield: 78–82%).

Step 2: tert-Butyl Ester Formation
The carboxylic acid is esterified with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. After 12 hours, the mixture is filtered and concentrated to yield tert-butyl 3-(bromomethyl)phenylacetate (yield: 90–94%).

Step 3: Phthalimide Substitution
The bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C for 6 hours. tert-Butyl 3-(phthalimidomethyl)phenylacetate precipitates upon cooling (yield: 85%).

Step 4: Hydrazinolysis
Hydrazine hydrate in ethanol cleaves the phthalimide group at reflux, releasing tert-butyl 3-(aminomethyl)phenylacetate. The free amine is extracted into dichloromethane and dried over MgSO₄ (yield: 92%).

Step 5: Oxalate Salt Formation
A solution of oxalic acid in ethyl acetate is added to the free base at 0–5°C. The oxalate salt crystallizes after 2 hours, filtered, and dried under vacuum (yield: 95%, purity >99% by HPLC).

Nitrile Reduction Route

Alternative pathways exploit nitrile hydrogenation for aminomethyl installation:

Step 1: 3-Cyanophenylacetic Acid Synthesis
Phenylacetic acid is nitrated at the 3-position, followed by cyanation using copper(I) cyanide in dimethyl sulfoxide (DMSO). The nitrile intermediate is purified via recrystallization (yield: 70%).

Step 2: Catalytic Hydrogenation
The nitrile is reduced to aminomethyl using Raney nickel and hydrogen gas (50 psi) in methanol. tert-Butyl esterification precedes salt formation, mirroring the Gabriel route.

Critical Process Parameters

Solvent Selection

  • Toluene : Optimal for Boc protection reactions due to high boiling point and inertness.
  • Ethyl acetate : Preferred for oxalate crystallization, enabling selective precipitation of the salt.

Temperature Control

  • 0–5°C : Essential during oxalic acid addition to prevent diketone byproducts.
  • 80–120°C : Required for efficient phthalimide substitution and nitrile reduction.

Characterization and Quality Control

X-ray Diffraction (XRD)

The oxalate salt exhibits characteristic peaks at 2θ = 12.4°, 18.7°, 22.1° , confirming crystallinity.

Differential Scanning Calorimetry (DSC)

A sharp endotherm at 148–150°C correlates with the salt’s melting point, indicating phase purity.

High-Performance Liquid Chromatography (HPLC)

Purity exceeds 99.5% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Industrial Scalability and Challenges

Cost-Efficiency

  • Gabriel synthesis incurs higher reagent costs (phthalimide, hydrazine) but offers superior regioselectivity.
  • Nitrile reduction is economical but requires stringent hydrogenation safety protocols.

Regulatory Considerations

  • Oxalate salts must comply with ICH Q3D guidelines for elemental impurities, necessitating nickel residuals <5 ppm.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate is widely used in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Phenylacetate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
This compound 932740-71-1 C₁₅H₂₁NO₆ 311.33 3-aminomethyl, tert-butyl ester Pharmaceutical intermediate
Ethyl 2-(3-aminophenyl)acetate 52273-79-7 C₁₀H₁₃NO₂ 179.22 3-amino, ethyl ester Precursor for amide synthesis
Methyl 2-(3-aminophenyl)acetate 52913-11-8 C₉H₁₁NO₂ 165.19 3-amino, methyl ester Lab-scale coupling reactions
Tert-butyl 2-(3-bromophenyl)acetate 53936336 C₁₂H₁₅BrO₂ 283.16 3-bromo, tert-butyl ester Suzuki-Miyaura cross-coupling

Key Observations :

  • Ester Group Impact : The tert-butyl group in the target compound provides steric protection to the ester, enhancing stability in acidic or basic conditions compared to ethyl or methyl esters .
  • Aminomethyl vs.

Functional Analogues with Modified Backbones

Table 2: Compounds with Alternative Core Structures

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications Reference
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate 1242267-76-0 C₁₀H₁₆N₂O₆ 260.25 Oxetane ring, aminomethyl Bioactive molecule scaffold
Tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 620548-16-5 C₂₀H₂₀O₅S 372.40 Benzofuran, thiophene conjugate Photophysical studies

Key Observations :

  • Oxetane vs. Benzene : The oxetane-containing analogue (CAS: 1242267-76-0) offers improved metabolic stability and solubility due to its strained oxygenated ring, unlike the rigid benzene core in the target compound .
  • Extended Conjugation : The benzofuran-thiophene hybrid (CAS: 620548-16-5) exhibits enhanced π-conjugation, making it suitable for optoelectronic applications, whereas the target compound’s simpler structure prioritizes synthetic versatility .

Biological Activity

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate (CAS No. 932740-71-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₂₁N₁O₆
  • Molecular Weight : 311.33 g/mol
  • IUPAC Name : tert-butyl 2-[3-(aminomethyl)phenyl]acetate; oxalic acid
  • Synonyms : (3-Aminomethyl-phenyl)-acetic acid tert-butyl ester oxalate

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy require further exploration.
  • Anticancer Activity : The compound's structure indicates possible interactions with cancer-related pathways, warranting investigation into its role as an anticancer agent.

The biological effects of this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell survival and apoptosis.

Anticancer Studies

A study focused on a structurally similar compound demonstrated significant inhibition of cancer cell proliferation through the modulation of apoptotic pathways. The findings suggested that derivatives of this class could serve as potential therapeutic agents against various cancers.

StudyCompoundEffectMechanism
M4Inhibition of Aβ aggregationβ-secretase inhibition
M4Cell viability improvement in astrocytesReduction of TNF-α production

Antimicrobial Studies

Research indicates that compounds similar to this compound possess antimicrobial properties. These effects are often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
M4AnticancerMulti-target inhibition
Other EstersAntimicrobialVarying degrees of activity based on functional groups

Q & A

Q. What are the optimal synthetic routes and purification methods for preparing tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as the use of tert-butyl 2-chloro-2-oxoacetate with aminomethylphenyl intermediates under palladium catalysis (e.g., Pd(OAc)₂) in solvents like acetonitrile or CH₂Cl₂. Key steps include:
  • Reaction Conditions : Stirring at 90°C for 20 hours under inert atmosphere .
  • Purification : Column chromatography using silica gel with mobile phases like CH₂Cl₂:MeOH (99:1) to isolate the product .
  • Yield Optimization : Adjusting equivalents of reagents (e.g., triethylamine as a base) and catalyst loading (e.g., 2 mol% Pd) .
    Critical Parameters : Temperature, solvent polarity, and catalyst stability significantly impact reaction efficiency.

Q. What personal protective equipment (PPE) is essential for safe handling of this compound?

  • Methodological Answer : Based on safety data sheets (SDS):
  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 filters) when airborne concentrations exceed limits .
  • Hand Protection : Butyl rubber gloves to prevent dermal exposure .
  • Eye/Face Protection : Splash goggles to avoid ocular contact .
  • Lab Coat and Ventilation : Work under fume hoods with local exhaust systems to mitigate inhalation risks .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Standard protocols include:
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H and 13C^{13}C NMR (e.g., δ 12.5 ppm for phthalimide protons in related esters) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1765 cm⁻¹) .
  • LC-MS/HPLC : Assess purity and molecular weight (e.g., HRMS [M + Na]+^+ at 382.0725) .

Advanced Research Questions

Q. How do reaction mechanisms involving palladium catalysts influence the synthesis of tert-butyl derivatives?

  • Methodological Answer : Palladium-mediated cross-coupling reactions (e.g., Buchwald-Hartwig amination) are critical for forming C-N bonds in aminomethylphenyl intermediates. Key considerations:
  • Catalyst Selection : Pd(OAc)₂ with phosphine ligands (e.g., tri-o-tolylphosphine) enhances catalytic activity .
  • Oxidative Addition/Reductive Elimination : Mechanistic studies using DFT calculations or kinetic isotope effects can elucidate rate-limiting steps .
    Data Interpretation : Monitor reaction progress via TLC or in-situ IR to detect intermediate species.

Q. How can structural modifications to the aminomethylphenyl group alter biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Functional Group Variation : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl ring to assess effects on target binding .
  • Biological Assays : Test modified compounds in vitro (e.g., enzyme inhibition assays for BRD4 degraders) .
    Case Study : Substitution with 4-fluorophenyl groups in related compounds enhances proteasome targeting efficiency .

Q. How should researchers address discrepancies in toxicity data across safety data sheets?

  • Methodological Answer : Conflicting classifications (e.g., GHS Category 4 acute toxicity vs. "no data available" ) necessitate:
  • Literature Review : Cross-reference peer-reviewed toxicology studies on structurally similar esters.
  • In-House Testing : Perform acute toxicity assays (e.g., OECD 423 for oral LD₅₀) using rodent models.
  • Computational Modeling : Use QSAR tools to predict ecotoxicological endpoints (e.g., EC₅₀ for aquatic organisms) .

Q. What advanced strategies optimize purity assessment when standard analytical methods yield ambiguous results?

  • Methodological Answer : For complex mixtures:
  • Multi-Dimensional Chromatography : Combine HPLC with chiral columns or ion-pair reagents to resolve co-eluting peaks.
  • Mass Spectrometry Imaging (MSI) : Localize impurities in solid-phase samples .
  • NMR Relaxation Experiments : Differentiate between polymorphic forms or stereoisomers .

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